1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the following steps:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidine-1-carbonyl group: This step may involve the use of piperidine and a carbonylating agent.
Attachment of the 4-ethoxyphenyl group: This can be done through a substitution reaction using 4-ethoxyphenyl halide.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, or bases may be used depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
- 1-(4-Chlorophenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
- 1-(4-Fluorophenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Uniqueness
1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of the ethoxy group, which may impart specific chemical and biological properties. This uniqueness can be compared to other similar compounds that have different substituents on the phenyl ring.
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H24N2O3/c1-2-23-16-8-6-15(7-9-16)20-13-14(12-17(20)21)18(22)19-10-4-3-5-11-19/h6-9,14H,2-5,10-13H2,1H3 |
InChI Key |
OUGIGHRHEXIVIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3 |
solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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